molecular formula C26H39N3O6S2 B2921389 2-methoxy-N-[2-(4-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)ethyl]-5-(propan-2-yl)benzenesulfonamide CAS No. 868143-28-6

2-methoxy-N-[2-(4-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)ethyl]-5-(propan-2-yl)benzenesulfonamide

Cat. No. B2921389
CAS RN: 868143-28-6
M. Wt: 553.73
InChI Key: UMAOMLGRZQIRMD-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(4-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)ethyl]-5-(propan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C26H39N3O6S2 and its molecular weight is 553.73. The purity is usually 95%.
BenchChem offers high-quality 2-methoxy-N-[2-(4-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)ethyl]-5-(propan-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-N-[2-(4-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)ethyl]-5-(propan-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Crystal Structure Analysis and DFT Calculations :

    • The study by Kumara et al. (2017) focused on the crystal structure and Hirshfeld surface analysis of novel piperazine derivatives, including compounds structurally similar to the one you mentioned. These studies are crucial for understanding the molecular interactions and properties of such compounds (Kumara et al., 2017).
  • Potential as 5-HT6 Receptor Antagonist :

    • Hirst et al. (2006) investigated SB-399885, a compound with structural similarities, as a potent, selective 5-HT6 receptor antagonist. This research highlights the potential therapeutic applications of such compounds in cognitive enhancement and treatment of disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
  • Hydrolysis Mechanism Study :

    • Braschi et al. (1997) conducted a study on the hydrolysis of triasulfuron, a sulfonylurea herbicide. This research provides insights into the degradation pathways and stability of sulfonylurea compounds under various pH conditions (Braschi et al., 1997).
  • Investigation as 5-HT7 Receptor Antagonists :

    • Yoon et al. (2008) prepared and evaluated piperazine derivatives as 5-HT7 receptor antagonists. This study is significant for understanding the pharmacological properties and potential therapeutic uses of such compounds (Yoon et al., 2008).
  • Application in Liquid Chromatography :

    • Wu et al. (1997) synthesized a new sulfonate reagent for analytical derivatization in liquid chromatography. This demonstrates the utility of such compounds in enhancing analytical techniques (Wu et al., 1997).
  • Development as Anti-Malarial Agents :

    • Cunico et al. (2009) reported on the crystal structures of piperazine derivatives with potential anti-malarial activity. Such studies are crucial for drug development against malaria (Cunico et al., 2009).

properties

IUPAC Name

2-methoxy-N-[2-[4-(2-methoxy-5-propan-2-ylphenyl)sulfonylpiperazin-1-yl]ethyl]-5-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39N3O6S2/c1-19(2)21-7-9-23(34-5)25(17-21)36(30,31)27-11-12-28-13-15-29(16-14-28)37(32,33)26-18-22(20(3)4)8-10-24(26)35-6/h7-10,17-20,27H,11-16H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAOMLGRZQIRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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